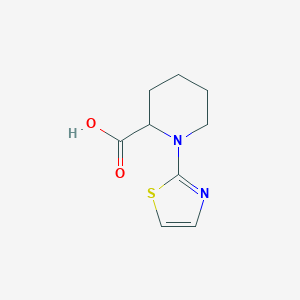![molecular formula C19H21N5O4 B2955780 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878423-21-3](/img/structure/B2955780.png)
2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity .
Molecular Structure Analysis
The molecular structure of this compound would be complex, given the presence of multiple functional groups and rings. The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the acetic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an acetic acid group could make the compound acidic .Applications De Recherche Scientifique
Pharmacological Profile
- 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid, a structurally similar compound, has been studied for its pharmacological profile, showing properties such as antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activity in animal experiments without causing gastrointestinal damage (Laufer, Tries, Augustin, & Dannhardt, 1994).
Synthesis and Application in Heterocyclic Systems
- Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used to synthesize a range of heterocyclic systems, including pyrimidinones and triazinones, indicating the potential of similar compounds in complex chemical syntheses (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Antimicrobial Activity
- New pyridothienopyrimidines and pyridothienotriazines, related to the queried compound, demonstrated in vitro antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Inhibitory Activity
- Pyrimidineacetic acids and (pyrimidinyloxy)acetic acids were synthesized and tested for their ability to inhibit aldose reductase, highlighting their potential role in therapeutic applications, particularly for conditions involving aldose reductase (Ellingboe et al., 1990).
Novel Routes in Chemical Synthesis
- The synthesis of tetracyclic fused tetrazines and thiadiazines using related compounds points to the versatility of such chemicals in creating novel heterocyclic compounds (Abbas, Riyadh, Abdallah, & Gomha, 2006).
Peroxisome Proliferation
- Compounds structurally related to the queried chemical induced peroxisome proliferation in liver cells, indicating their potential use in studying cellular processes and drug development (Reddy & Krishnakantha, 1975).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-11-7-12(2)9-13(8-11)22-5-4-6-23-15-16(20-18(22)23)21(3)19(28)24(17(15)27)10-14(25)26/h7-9H,4-6,10H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGVQUDMXAPSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955697.png)
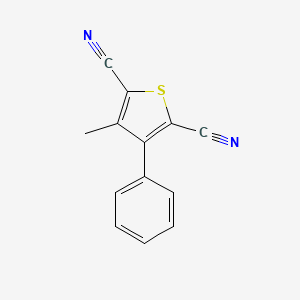
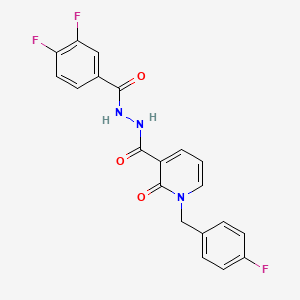
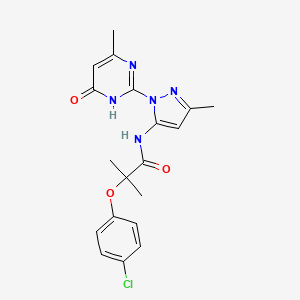
![2-Chloro-1-(5-oxa-2-azaspiro[3.4]oct-7-en-2-yl)propan-1-one](/img/structure/B2955704.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2955705.png)
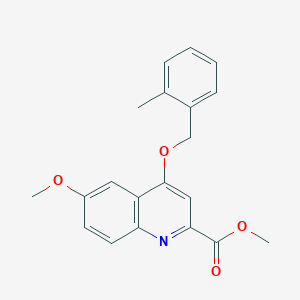
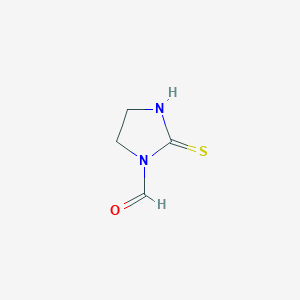

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2955713.png)
![N-benzyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955716.png)
![ethyl 2-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2955717.png)
![ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2955718.png)
